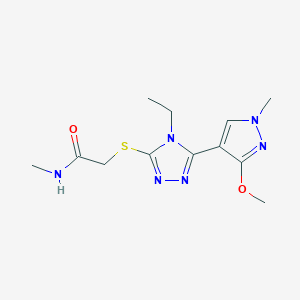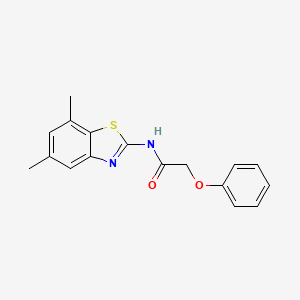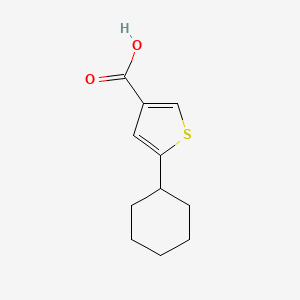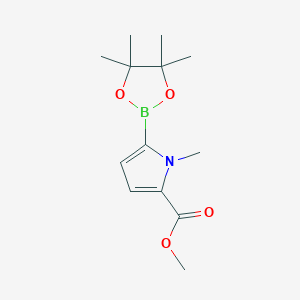![molecular formula C25H19NO5S B2775117 [9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone CAS No. 866895-52-5](/img/structure/B2775117.png)
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone” is a complex organic compound. It has a molecular formula of C25H19NO5S . This compound is part of the quinolines family .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a quinoline core, a dioxino ring, and sulfonyl and methylphenyl groups . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a quinoline derivative, it may participate in various organic reactions. Further information would require detailed study or experimental data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 445.487 Da and a mono-isotopic mass of 445.098389 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .科学的研究の応用
Synthesis and Biological Activity
One study describes the synthesis of fused quinoline derivatives, including compounds with a sulfonyl amino side chain, and investigates their DNA intercalative properties, cytotoxicity, antitumor activity, and ability to induce topoisomerase II-dependent DNA cleavage (Yamato et al., 1990). These compounds show significant antitumor activity, highlighting the potential of sulfonyl-containing quinoline derivatives in cancer research.
Antioxidant Properties
Research on the synthesis of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and their antioxidant activities demonstrates the potential of quinoline derivatives as antioxidants (Hassan et al., 2017). These findings are important for developing therapeutic agents aimed at oxidative stress-related diseases.
Fluorescent Tags and Indicators
The development of 9-iminopyronin analogues with large Stokes shifts for biochemical and biological applications as fluorescent tags and indicators is another fascinating area of research (Horváth et al., 2015). These compounds exhibit high brightness, thermal and photochemical stability, making them suitable for multichannel imaging and possibly as pH sensors.
Antimicrobial Activity
A study on the design, synthesis, antimicrobial activity, and molecular docking studies of sulfonylquinoxaline derivatives demonstrates the potential of these compounds as antimicrobial agents (Ammar et al., 2020). This research is crucial for developing new antibacterial and antifungal therapies, especially against drug-resistant strains.
Electroanalytical Applications
The voltammetric study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a compound with a similar structure to the commercial extractant LIX 34, at a carbon paste electrode reveals its potential in electroanalytical applications (Abelairas et al., 1994). This research highlights the importance of sulfonyl-containing quinolines in analytical chemistry, particularly in the development of sensitive and selective electrochemical sensors.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[9-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-16-7-9-18(10-8-16)32(28,29)25-19-13-22-23(31-12-11-30-22)14-21(19)26-15-20(25)24(27)17-5-3-2-4-6-17/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBQPDRQJSUGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-(4-Methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Adamantyl[(4-methylbenzoyl)amino]acetic acid](/img/structure/B2775038.png)

![N-(3-chloro-4-methylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2775042.png)



![Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2775047.png)
![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)
amine hydrochloride](/img/structure/B2775050.png)


![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
